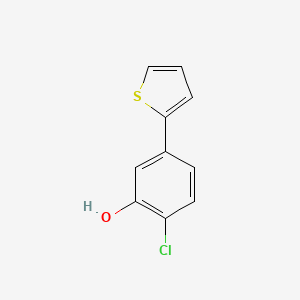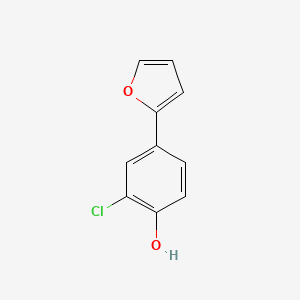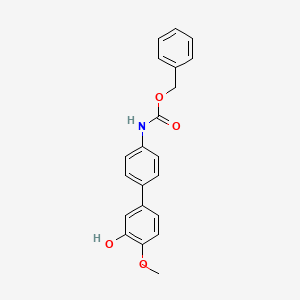
5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cbz-aminopheny)-2-methoxyphenol, also known as Cbz-AMPA, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a derivative of the amino acid phenylalanine, and is commonly used as a reference compound in studies involving the synthesis and analysis of phenylalanine derivatives. Cbz-AMPA is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
Applications De Recherche Scientifique
5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has a wide range of applications in scientific research and laboratory experiments. It is commonly used as a reference compound in studies involving the synthesis and analysis of phenylalanine derivatives, and is also used as a model compound for the study of the pharmacological activity of various drugs. Additionally, 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has been used in the development of new drugs and therapeutic agents, as well as in the study of enzyme inhibitors and enzyme-catalyzed reactions.
Mécanisme D'action
5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is an agonist of the metabotropic glutamate receptor (mGluR) subtypes mGluR1 and mGluR5, which are G-protein coupled receptors that are involved in the modulation of synaptic transmission and neuronal excitability. 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% binds to mGluR1 and mGluR5, activating the receptors and triggering a signal transduction cascade that leads to the production of second messengers such as cyclic AMP (cAMP) and inositol 1,4,5-triphosphate (IP3). The activation of mGluR1 and mGluR5 by 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% results in the modulation of synaptic transmission, neuronal excitability, and a variety of other physiological processes.
Biochemical and Physiological Effects
5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has a wide range of biochemical and physiological effects. It has been shown to modulate synaptic transmission, neuronal excitability, and a variety of other physiological processes. Additionally, 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has been shown to have neuroprotective effects, as well as anti-inflammatory, antioxidant, and analgesic properties. 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has also been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and the synthesis method is relatively straightforward. Additionally, 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is a versatile compound with a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. However, there are some limitations to its use in laboratory experiments. 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is a relatively unstable compound, and its effects can vary depending on the concentration and the experimental conditions.
Orientations Futures
The potential applications of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% are vast, and there are many potential areas of research that could be explored in the future. For example, further research could be conducted into the effects of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% on neuronal plasticity and learning, as well as its effects on the immune system and inflammation. Additionally, further research could be conducted into the potential therapeutic applications of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%, such as its use as an anti-cancer agent or as an analgesic. Finally, research could be conducted into the synthesis of novel derivatives of 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%, which could have a wide range of potential applications.
Méthodes De Synthèse
5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95% is synthesized through a two-step process involving the reaction of phenylalanine with 4-chlorobenzyl bromide and 2-methoxyphenol. The first step of the reaction involves the reaction of 4-chlorobenzyl bromide with phenylalanine to form a 4-chlorobenzyl-aminophenylamine intermediate. This intermediate is then reacted with 2-methoxyphenol to produce 5-(4-Cbz-Aminopheny)-2-methoxyphenol, 95%. The reaction is carried out in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures between 30 and 50°C.
Propriétés
IUPAC Name |
benzyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-25-20-12-9-17(13-19(20)23)16-7-10-18(11-8-16)22-21(24)26-14-15-5-3-2-4-6-15/h2-13,23H,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJXTDYLVHWTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)NC(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[4-(3-hydroxy-4-methoxyphenyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380507.png)
![2-Methoxy-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380513.png)
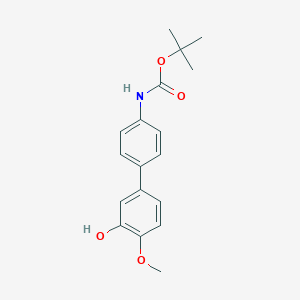
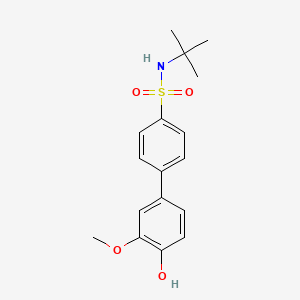
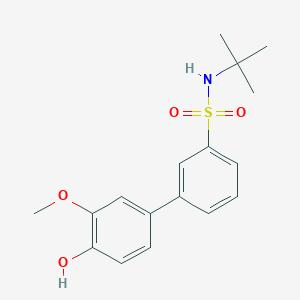
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380536.png)
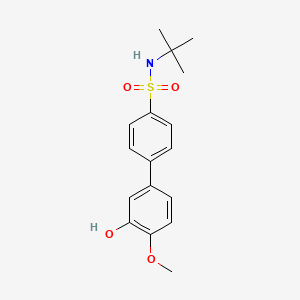
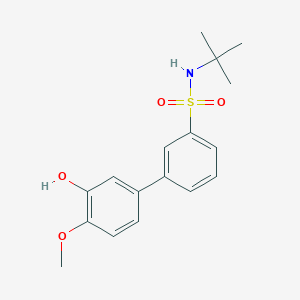
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)
